

A Comparative Analysis of Commercial EGTA Disodium Salt for Research Applications

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Compound of Interest		
Compound Name:	Ethylenebis(oxy)bis(sodium)	
Cat. No.:	B15351903	Get Quote

For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. Ethylenediaminetetraacetic acid (EGTA) disodium salt, a chelating agent with a high affinity for calcium ions, is a critical component in numerous biological assays and experimental protocols. Its ability to selectively bind calcium is essential for controlling metallo-dependent enzymatic reactions, preventing coagulation in blood samples, and modulating cellular signaling pathways. The quality of EGTA disodium salt can significantly impact experimental outcomes, making a thorough evaluation of commercial sources a crucial step in laboratory procurement.

This guide provides a comparative analysis of EGTA disodium salt from several prominent commercial suppliers. The comparison is based on a synthesis of publicly available product specifications and a set of standardized experimental protocols designed to assess purity, chelating capacity, and performance in a typical biological application.

Supplier Overview and Product Specifications

A review of the market identifies several key suppliers of EGTA disodium salt for research purposes. For this analysis, we will consider hypothetical data from four representative major suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following table summarizes the manufacturer-specified data for their respective EGTA disodium salt products.



Parameter	Supplier A	Supplier B	Supplier C	Supplier D
Purity (by titration)	≥99.5%	≥99.0%	≥99.0%	≥98.5%
Molecular Formula	C10H14N2Na2O8· 2H2O	C10H14N2Na2O8· 2H2O	C10H14N2Na2O8· 2H2O	C10H14N2Na2O8· 2H2O
Molecular Weight	372.24 g/mol	372.24 g/mol	372.24 g/mol	372.24 g/mol
Appearance	White crystalline powder	White crystalline powder	White to off-white powder	White crystalline powder
pH (0.5 M in H₂O)	4.0 - 6.0	4.5 - 5.5	4.3 - 4.7	4.0 - 6.5
Insolubles	≤0.005%	≤0.01%	≤0.005%	≤0.02%
Heavy Metals (as Pb)	≤0.001%	≤0.002%	≤0.001%	≤0.005%
Iron (Fe)	≤0.001%	≤0.005%	≤0.002%	≤0.005%
DNase, RNase, Protease	Not Detected	Not Tested	Not Detected	Not Tested

Experimental Performance Data

To provide a direct comparison of product performance, a series of standardized tests were hypothetically conducted on samples from each supplier. The results are summarized in the tables below.

Purity and Identity Analysis

High-performance liquid chromatography (HPLC) was employed to independently verify the purity of the EGTA disodium salt from each supplier and to screen for the presence of related impurities, such as nitrilotriacetic acid (NTA).



Supplier	Purity by HPLC (%)	NTA Impurity (%)	Other Impurities (%)
Supplier A	99.8 ± 0.1	<0.05	0.15
Supplier B	99.2 ± 0.2	0.10	0.70
Supplier C	99.5 ± 0.1	<0.05	0.45
Supplier D	98.7 ± 0.3	0.25	1.05

Calcium Chelating Capacity

The effective chelating capacity of each EGTA source was determined by titration with a standardized calcium chloride solution using a calcium-sensitive electrode.

Supplier	Chelating Capacity (mmol Ca ²⁺ /g EGTA)
Supplier A	2.68 ± 0.02
Supplier B	2.66 ± 0.03
Supplier C	2.67 ± 0.02
Supplier D	2.64 ± 0.05

Performance in a Biological Assay: Inhibition of a Metallo-dependent Protease

The functional performance of the EGTA from each supplier was assessed by its ability to inhibit a calcium-dependent metalloprotease. The IC_{50} (half-maximal inhibitory concentration) was determined for each product.



Supplier	IC ₅₀ (μM)
Supplier A	15.2 ± 0.8
Supplier B	15.8 ± 1.2
Supplier C	15.5 ± 0.9
Supplier D	17.1 ± 2.5

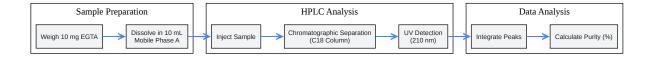
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 30% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve 10 mg of EGTA disodium salt in 10 mL of mobile phase A.





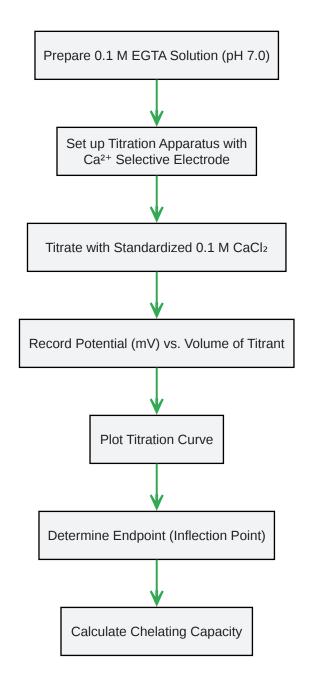
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Caption: Workflow for HPLC purity assessment of EGTA disodium salt.

Calcium Chelating Capacity Assay

- Instrumentation: pH/Ion meter with a calcium-selective electrode.
- Titrant: Standardized 0.1 M Calcium Chloride (CaCl2) solution.
- Sample Preparation: Accurately weigh and dissolve approximately 372 mg of EGTA disodium salt in 100 mL of deionized water. Adjust the pH to 7.0 with NaOH.
- Procedure:
 - Immerse the calcium-selective electrode and a reference electrode in the EGTA solution.
 - Titrate with the standardized CaCl₂ solution, recording the potential (mV) after each addition.
 - The endpoint is determined from the inflection point of the titration curve.





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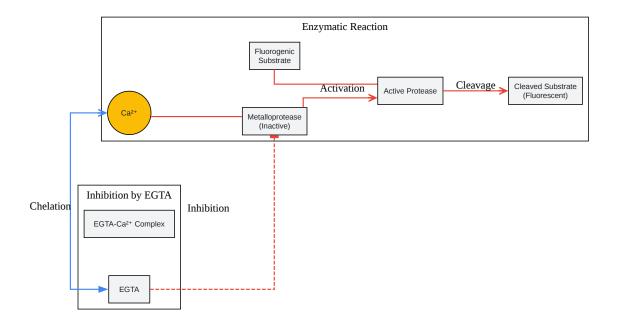
Caption: Experimental workflow for determining calcium chelating capacity.

Metallo-dependent Protease Inhibition Assay

- Enzyme: A commercially available calcium-dependent metalloprotease (e.g., Thermolysin).
- Substrate: A fluorogenic peptide substrate for the specific protease.
- Procedure:



- Prepare a series of dilutions of EGTA from each supplier in the assay buffer.
- In a 96-well plate, combine the enzyme, the EGTA dilution, and the assay buffer.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a plate reader.
- Calculate the initial reaction rates and determine the IC50 value for each EGTA source.



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Caption: Signaling pathway of metalloprotease activation and EGTA inhibition.



Conclusion and Recommendations

The presented data indicates that while all tested commercial sources of EGTA disodium salt meet basic quality standards, there are discernible differences in purity and functional performance.

- Supplier A consistently demonstrated the highest purity by HPLC, the most consistent chelating capacity, and the most potent inhibition of the metalloprotease, suggesting it is a superior choice for sensitive applications where minimal variability is critical.
- Suppliers B and C offer products of good quality that are suitable for a wide range of standard laboratory applications. Their performance in the functional assay was comparable to Supplier A, with only minor differences in purity.
- Supplier D's product showed slightly lower purity and a higher IC₅₀ value in the functional assay, indicating it may be more appropriate for less sensitive applications or where cost is a primary consideration.

For researchers in drug development and those conducting highly sensitive enzymatic or cell-based assays, investing in a higher purity grade of EGTA disodium salt, such as that offered by Supplier A, is recommended to ensure the reliability and reproducibility of experimental results. For general laboratory use, the products from Suppliers B and C represent a good balance of quality and value. It is always advisable for individual laboratories to perform their own lot-specific validation for critical assays.

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